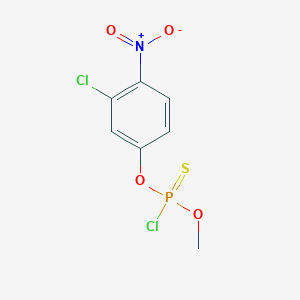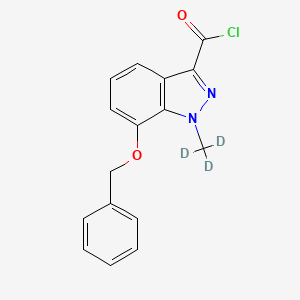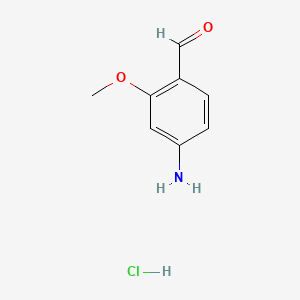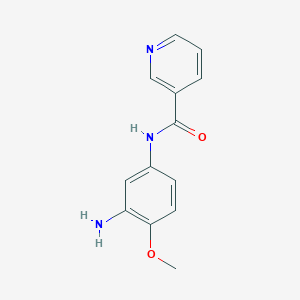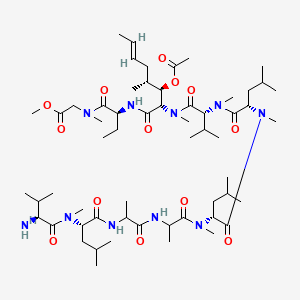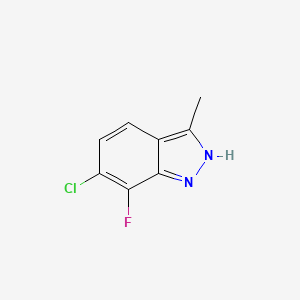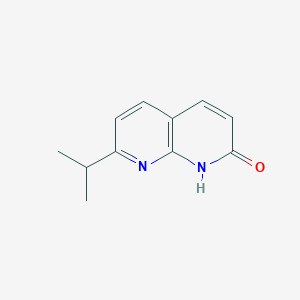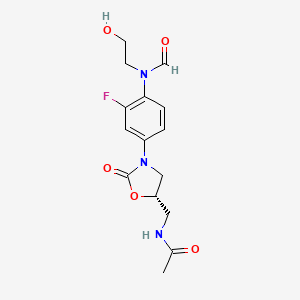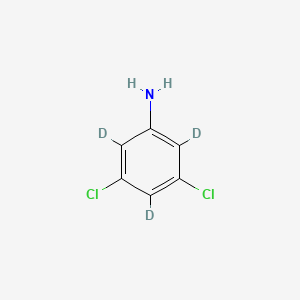
3,5-Dichloroaniline-2,4,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloroaniline-2,4,6-d3 is a deuterated derivative of 3,5-dichloroaniline, a compound consisting of an aniline ring substituted with two chlorine atoms at the 3 and 5 positions. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Dissolve 2,4-dichloroaniline in hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate.
Step 2: Add bromine at room temperature while stirring to obtain the hydrochloride or sulfate of 2-bromo-4,6-dichloroaniline.
Step 3: Add ethanol or isopropanol to the reaction mixture, cool to about 0°C, and add an aqueous solution of sodium nitrite. Continue stirring for 30-50 minutes, then slowly increase the temperature until boiling, evaporating out 3,5-dichlorobromobenzene.
Industrial Production Methods:
Chlorination and Rectification: 4-chloro-2-nitrotoluene is chlorinated, rectified, and separated to obtain 4,6-dichloro-o-nitrotoluene.
Oxidation and Hydrogenation: 4,6-dichloro-o-nitrotoluene is oxidized and hydrogenated to obtain 4,6-dichloroamino benzoic acid.
Decarboxylation: The 4,6-dichloroamino benzoic acid is decarboxylated to produce 3,5-dichloroaniline.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dichloroaniline-2,4,6-d3 can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Various chlorinated and deuterated aniline derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of dyes and herbicides.
Biology: Studying the effects of chlorinated anilines on biological systems.
Medicine: Investigating potential pharmaceutical applications.
Industry: Used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,5-Dichloroaniline-2,4,6-d3 involves its interaction with various molecular targets and pathways. It can affect the activity of enzymes and proteins, leading to changes in cellular processes. The compound’s chlorinated and deuterated structure allows it to interact uniquely with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other dichloroanilines, it may exhibit different reactivity and interaction with biological systems .
Eigenschaften
Molekularformel |
C6H5Cl2N |
|---|---|
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
3,5-dichloro-2,4,6-trideuterioaniline |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i1D,2D,3D |
InChI-Schlüssel |
UQRLKWGPEVNVHT-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


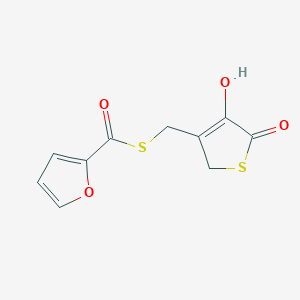

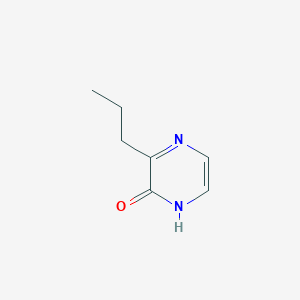
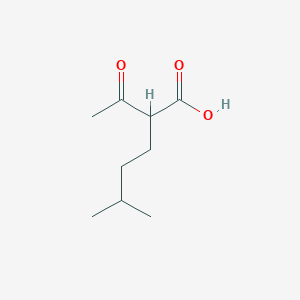
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
